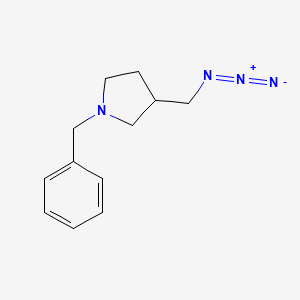

3-(Azidomethyl)-1-benzylpyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Azidomethyl)-1-benzylpyrrolidine is an organic compound that features an azidomethyl group attached to a benzyl-substituted pyrrolidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azidomethyl)-1-benzylpyrrolidine typically involves the introduction of an azidomethyl group to a benzylpyrrolidine precursor. One common method is the nucleophilic substitution reaction where a halomethyl derivative of benzylpyrrolidine reacts with sodium azide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Azidomethyl)-1-benzylpyrrolidine can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Cycloaddition Reactions:

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products

Triazoles: Formed from cycloaddition reactions with alkynes.

Applications De Recherche Scientifique

3-(Azidomethyl)-1-benzylpyrrolidine has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

Medicinal Chemistry:

Materials Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 3-(Azidomethyl)-1-benzylpyrrolidine largely depends on the specific chemical reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form triazoles, which can then interact with various biological targets. The azido group itself is highly reactive and can be used to introduce functional groups into molecules, thereby modifying their properties and activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Azidomethyl-3-methyloxetane: Another azido compound used in polymer chemistry.

3,3-Bis(azidomethyl)oxetane: Used in the synthesis of energetic materials.

Uniqueness

3-(Azidomethyl)-1-benzylpyrrolidine is unique due to its specific structure, which combines the reactivity of the azido group with the stability and versatility of the benzylpyrrolidine scaffold. This makes it particularly useful in applications requiring both reactivity and structural integrity .

Activité Biologique

3-(Azidomethyl)-1-benzylpyrrolidine is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and implications for therapeutic applications based on current literature.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzylpyrrolidine with azidomethylating agents. The azide group introduces unique properties that can enhance biological activity, particularly in drug development contexts.

Biological Activity

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to pyrrolidine derivatives. For instance, derivatives exhibiting structural similarities to this compound have shown significant activity against various bacterial strains. A comparative analysis of minimum inhibitory concentrations (MICs) suggests that modifications in the azide group can influence efficacy against both gram-positive and gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Related Pyrrolidine Derivative | 4-10 | Escherichia coli |

| Another Analog | 2-5 | Pseudomonas aeruginosa |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have demonstrated that while some pyrrolidine derivatives exhibit potent antimicrobial effects, they also show varying levels of cytotoxicity. For instance, a related compound was reported to have an IC50 value indicating moderate toxicity, suggesting a need for further optimization.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the azide group may interact with cellular targets such as proteins or nucleic acids, potentially disrupting essential biological processes. This interaction could lead to inhibition of bacterial growth or other therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological implications of pyrrolidine derivatives:

- Antibacterial Efficacy : A study evaluating a series of pyrrolidine derivatives found that specific modifications led to enhanced antibacterial properties against resistant strains, highlighting the potential for developing new antibiotics from this scaffold .

- Drug Resistance : Research has indicated that certain pyrrolidine compounds could combat drug-resistant bacteria by targeting multiple pathways involved in bacterial survival .

- Therapeutic Potential : The dual-target mechanism observed in some related compounds suggests that this compound might be effective not only as an antibiotic but also in addressing other conditions where bacterial resistance is prevalent .

Propriétés

IUPAC Name |

3-(azidomethyl)-1-benzylpyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c13-15-14-8-12-6-7-16(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESHGKSSGZCOSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CN=[N+]=[N-])CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.